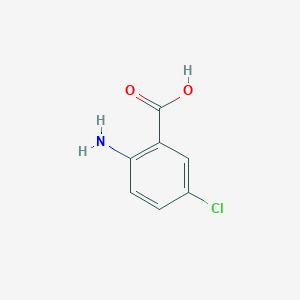

2-Amino-5-chlorobenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXKXCLVKQVVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060901 | |

| Record name | Benzoic acid, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan chunks or powder; [Alfa Aesar MSDS] | |

| Record name | 2-Amino-5-chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000532 [mmHg] | |

| Record name | 2-Amino-5-chlorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-21-2 | |

| Record name | 2-Amino-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-CHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Y66JMI31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of 2-Amino-5-chlorobenzoic acid, a compound of significant interest in the pharmaceutical and agrochemical industries. The information is presented to facilitate its use in research and development, with a focus on clarity and practical application.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 171.58 g/mol | [1][2][3] |

| Melting Point | 204-209 °C (decomposes) | [4][5][6] |

| Boiling Point | ~250 °C (rough estimate) | [7] |

| Appearance | White to light yellow or pale grey powder/crystal | [8][9] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [4] |

| pKa | 4.57 (Predicted) | [10] |

| CAS Number | 635-21-2 | [3][11][12] |

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid compound like this compound.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a powdered sample of this compound.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[4]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.[11]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point.[3]

-

For pure compounds, the melting range is typically narrow (0.5-1 °C).[11]

-

2.2. Determination of Boiling Point (for solids that can be melted and vaporized without decomposition)

Since this compound decomposes at its melting point, a standard boiling point determination is not straightforward. The reported boiling point is an estimate. A common method for determining the boiling point of a small liquid sample is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a liquid sample.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

-

2.3. Determination of Solubility

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus: Test tubes, balance, spatula, thermometer, and a chosen solvent (e.g., water).

-

Procedure (Qualitative):

-

A small, measured amount of this compound is added to a test tube containing a known volume of the solvent at a specific temperature.

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.[2]

-

-

Procedure (Quantitative):

-

A saturated solution is prepared by adding an excess of the solid to the solvent and allowing it to equilibrate at a constant temperature.

-

A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully removed.

-

The solvent is evaporated from the known volume of the solution, and the mass of the remaining solid is determined.

-

The solubility is then calculated, typically in grams of solute per 100 grams of solvent.

-

2.4. Determination of pKa

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and a standardized basic solution (e.g., NaOH).

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[9][14]

-

2.5. Determination of Appearance

The appearance of a chemical is a basic physical property that is determined by visual inspection.

-

Procedure:

-

A small sample of the compound is placed on a clean, white surface (e.g., a watch glass or a piece of white paper).

-

The sample is observed under good lighting conditions.

-

The color, physical state (e.g., crystalline, powder), and any other notable characteristics (e.g., odor, texture) are recorded.

-

Visualization of the Characterization Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical steps in the physical characterization of a solid chemical compound.

References

- 1. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 2. education.com [education.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. westlab.com [westlab.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. extendednotes.com [extendednotes.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-chlorobenzoic acid (CAS 635-21-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-chloroanthranilic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring both an amino and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] The presence of a chlorine atom on the benzene ring influences its reactivity and solubility.[1] It typically appears as a white to light yellow crystalline solid.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 635-21-2 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 204-209 °C (decomposes) | [3] |

| Boiling Point | 341.5 °C (estimated) | [3] |

| Density | 1.476 g/cm³ | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [3][4] |

| pKa | 4.57 (predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H) | [6] |

| ¹³C NMR | Data for chloro- and amino-substituted benzoic acids are available and can be used for spectral interpretation. Specific data for this compound is limited in readily available sources. | [1][7] |

| Mass Spectrometry (EIMS) | m/z 170 (M-H)⁻ | [6] |

| Infrared (IR) | Spectra available from various databases. | [8] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis via Chlorination of Anthranilic Acid

This method involves the direct chlorination of anthranilic acid.

Experimental Protocol:

-

Cool a solution of 26 g of sulfuryl chloride in 350 ml of absolute ether.

-

Over a period of 10 minutes, add 20 g of powdered anthranilic acid to the cooled solution.

-

Remove the solvent and any excess sulfuryl chloride under vacuum.

-

Treat the resulting residue with 150 ml of water and allow the mixture to stand for several hours.

-

Filter the mixture and wash the residue multiple times with fresh water.

-

Digest the residue at 60-70°C with 400 ml of an 8% aqueous hydrochloric acid solution.

-

Filter the hot solution to remove any undissolved solids (primarily 3,5-dichloroanthranilic acid).

-

Treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.

-

Add a concentrated sodium acetate solution to complete the precipitation.

-

Filter the precipitated solid, wash it with water, and recrystallize from a mixture of ethanol and water to yield this compound. A yield of approximately 50% can be expected.[9][10]

Purification:

Recrystallization from an ethanol/water mixture is an effective method for purifying the final product.[9][10]

Synthesis via Reduction of 5-Chloro-2-nitrobenzoic acid

This protocol involves the reduction of a nitro-substituted precursor.

Experimental Protocol:

-

To a reaction flask, add 2 g of active Raney nickel.

-

Add a solution of 20 g (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Upon completion of the reaction, filter the solution through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the white solid product. This method can yield up to 96% of the desired product.[6][11]

Purification:

The product obtained from this method is often of high purity, but can be further purified by recrystallization if necessary.

Diagram 1: Synthesis Workflow via Chlorination

Caption: Workflow for the synthesis of this compound via chlorination.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Quinazolinone Derivatives and PAK4 Inhibition

A significant application of this compound is in the synthesis of quinazolinone derivatives.[3] These derivatives have been investigated as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a key regulator of various cellular processes, including cell migration, proliferation, and survival.[3] Dysregulation of PAK4 has been implicated in the progression of several cancers.

The synthesis of 6-chloroquinazoline derivatives often starts with this compound. These derivatives are then further modified to enhance their inhibitory activity and selectivity for PAK4.[3] The mechanism of inhibition often involves the binding of the quinazoline scaffold to the ATP-binding pocket of the PAK4 enzyme, thereby blocking its kinase activity and downstream signaling pathways.[3]

Diagram 2: PAK4 Signaling Pathway and Inhibition

Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.

Precursor for Disease-Modifying Antirheumatic Drugs (DMARDs)

This compound is also utilized in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).[3] While specific, detailed synthetic protocols for commercial DMARDs starting from this compound are often proprietary, its structural motif is incorporated into molecules designed to modulate the immune response in autoimmune diseases like rheumatoid arthritis.

Other Applications

This versatile intermediate is also employed in:

-

The synthesis of dyes and pigments.[3]

-

The development of agrochemicals, including herbicides and pesticides.[2]

-

The preparation of fluorescent markers and other research chemicals.[3]

-

The synthesis of the deuterated internal standard for Diazepam (Diazepam-d5).[3]

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Store in a dry, cool, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Conclusion

This compound (CAS 635-21-2) is a fundamentally important chemical intermediate with broad applications in both industrial and research settings. Its utility in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies and anti-inflammatory agents, underscores its significance in modern drug discovery. The synthetic routes and chemical properties detailed in this guide provide a solid foundation for researchers and drug development professionals working with this versatile compound.

References

- 1. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]

- 2. 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum [chemicalbook.com]

- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. This compound | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 635-21-2 [chemicalbook.com]

5-Chloroanthranilic Acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of the Molecular Characteristics, Synthesis, and Applications of a Key Pharmaceutical Intermediate

Introduction

5-Chloroanthranilic acid, a chlorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features make it a versatile precursor for the development of drugs targeting a range of therapeutic areas, from cancer to central nervous system disorders. This technical guide provides a detailed overview of the molecular properties, synthesis protocols, and key applications of 5-Chloroanthranilic acid, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Molecular Formula and Weight

The chemical formula for 5-Chloroanthranilic acid is C₇H₆ClNO₂.[2] It has a molecular weight of 171.58 g/mol .[2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of 5-Chloroanthranilic acid is presented in the table below, offering a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| CAS Number | 635-21-2 | [2] |

| Appearance | White to pale gray solid | |

| Melting Point | 204-206 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa | 4.57 ± 0.10 | [1] |

| LogP | 1.6204 | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of 5-Chloroanthranilic acid and its subsequent use in the preparation of high-value pharmaceutical intermediates are outlined below.

Synthesis of 5-Chloroanthranilic Acid

A common laboratory-scale synthesis of 5-Chloroanthranilic acid involves the chlorination of anthranilic acid.

Materials:

-

Anthranilic acid

-

Sulfuryl chloride

-

Anhydrous ether

-

8% Hydrochloric acid

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid in anhydrous ether.

-

To this solution, add sulfuryl chloride in small portions over a period of 10 minutes.

-

Remove the excess sulfuryl chloride and ether by vacuum distillation.

-

Reflux the residue with 8% hydrochloric acid at 60-70 °C for 1.5 hours.

-

Filter the hot solution.

-

Precipitate the 5-Chloroanthranilic acid from the filtrate by adding sodium acetate.

-

Wash the precipitate with cold water.

-

Recrystallize the pure product from a 1:1 aqueous ethanol solution.

Synthesis of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives (PAK4 Inhibitors)

5-Chloroanthranilic acid is a key starting material for the synthesis of a class of potent and selective p21-activated kinase 4 (PAK4) inhibitors. The general synthetic route is as follows:

Step 1: Cyclization to form 6-Chloroquinazolin-2,4(1H,3H)-dione

-

A mixture of 2-amino-5-chlorobenzoic acid and urea is heated to form the quinazoline-2,4-dione intermediate.[4]

Step 2: Chlorination

-

The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-6-chloroquinazoline.[4]

Further steps involve sequential nucleophilic substitution reactions to introduce the desired amine groups at the C2 and C4 positions, ultimately leading to the final 6-chloro-4-aminoquinazoline-2-carboxamide derivatives.[4]

Synthesis of Diazepam-D5 Intermediate

5-Chloroanthranilic acid can be utilized in the synthesis of a deuterated intermediate for Diazepam (Diazepam-D5), which is often used as an internal standard in analytical studies.

Step 1: Formation of 6-chloro-2-methyl-4H-benzo[d][5][6]oxazin-4-one

-

This compound undergoes a cyclization reaction to form the benzoxazinone ring structure.

Step 2: Grignard Reaction

-

The benzoxazinone intermediate is reacted with a deuterated phenyl magnesium bromide. This step introduces the deuterated phenyl group.

Step 3: Hydrolysis

-

The product from the Grignard reaction is hydrolyzed under acidic conditions to yield (2-amino-5-chlorophenyl)(pentadeuterophenyl)methanone. This compound serves as a key intermediate for the synthesis of Diazepam-D5 through subsequent acylation and cyclization reactions.

Applications in Drug Development

5-Chloroanthranilic acid is a valuable precursor in the synthesis of various therapeutic agents.

PAK4 Inhibitors for Cancer Therapy

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4] 5-Chloroanthranilic acid is a key starting material for a series of 6-chloroquinazoline-based compounds that have been designed as potent and selective PAK4 inhibitors.[4] These inhibitors function by competing with ATP for binding to the kinase domain of PAK4, thereby blocking its downstream signaling.

Diazepam and its Analogs

5-Chloroanthranilic acid is a precursor in some synthetic routes to benzodiazepines, a class of drugs that act on the central nervous system and are used to treat anxiety, insomnia, and seizures. Specifically, it can be used to synthesize intermediates for Diazepam.[5]

Disease-Modifying Antirheumatic Drugs (DMARDs)

Several sources indicate that 5-Chloroanthranilic acid is used in the preparation of Disease-Modifying Antirheumatic Drugs (DMARDs).[1] However, specific examples of DMARDs derived from this compound and their detailed synthetic pathways are not extensively documented in readily available literature.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving a target of drugs derived from 5-Chloroanthranilic acid and a general experimental workflow for their synthesis.

Caption: Simplified PAK4 signaling pathway and the point of intervention for inhibitors.

Caption: General experimental workflow for synthesizing pharmaceutical compounds from 5-Chloroanthranilic Acid.

References

2-Amino-5-chlorobenzoic acid structural information and isomers.

An In-depth Technical Guide on the Core Structural Information and Isomers of 2-Amino-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chlorinated derivative of anthranilic acid, is a pivotal molecular scaffold in the realms of medicinal chemistry, materials science, and agrochemicals.[1][2] Its unique substitution pattern provides a versatile platform for the synthesis of a multitude of complex organic molecules, including pharmaceuticals, dyes, and specialized polymers.[2][3] This technical guide offers a comprehensive overview of the structural and physicochemical properties of this compound, a comparative analysis of its key positional isomers, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in drug discovery and development. The strategic importance of this compound and its derivatives as enzyme inhibitors and precursors to active pharmaceutical ingredients (APIs) is highlighted.[3][4]

Core Physicochemical and Structural Data

This compound is a substituted aromatic carboxylic acid. The presence of the amino, chloro, and carboxylic acid functional groups on the benzene ring imparts specific chemical reactivity and physical properties that are foundational to its utility.

Key Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Chloroanthranilic acid, 5-Chloro-2-aminobenzoic acid | [5][6] |

| CAS Number | 635-21-2 | [6][7] |

| Molecular Formula | C₇H₆ClNO₂ | [5][6][7] |

| Molecular Weight | 171.58 g/mol | [5][6][7] |

| Appearance | White to light yellow crystalline powder; Tan chunks | [1][5] |

| Melting Point | 204-206 °C (decomposes) | [8] |

| Solubility | Soluble in water | [8] |

Spectroscopic Profile

Spectroscopic data are critical for the structural confirmation and quality control of this compound.

| Spectrum Type | Key Peaks / Shifts (Solvent: DMSO-d₆) | Reference(s) |

| ¹H NMR | δ 7.62 (d, J = 2.6 Hz, 1H), 7.24 (dd, J = 8.9, 2.6 Hz, 1H), 6.77 (d, J = 8.9 Hz, 1H) | [3][7] |

| ¹³C NMR | δ 168.4, 150.3, 133.5, 129.8, 118.3, 117.5, 110.5 | [3] |

| Infrared (IR) | 3500, 3387, 2924, 2852, 1660, 1585, 1481, 1419, 1288, 1230, 1155, 1132, 881, 810, 704, 650 cm⁻¹ | [3] |

| Mass Spec (EIMS) | 170 (M-H)⁻ | [7] |

Isomers of Amino-chlorobenzoic Acid

The positional arrangement of the amino and chloro substituents on the benzoic acid ring gives rise to several isomers, each with distinct physicochemical properties that can significantly influence their biological activity and synthetic applications.[4] A comparative analysis of these isomers is crucial for structure-activity relationship (SAR) studies in drug development.

| Isomer Name | Structure | CAS Number | Melting Point (°C) | Reference(s) |

| This compound | 635-21-2 | 204-206 | [8] | |

| 4-Amino-2-chlorobenzoic acid | 2457-76-3 | 213 | [9][10] | |

| 2-Amino-6-chlorobenzoic acid | 2148-56-3 | Not specified | [11][12] | |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | 225-227 | [4] | |

| 3-Amino-4-chlorobenzoic acid | 2840-28-0 | 215-217 | [4] | |

| 5-Amino-2-chlorobenzoic acid | 2457-77-4 | 185-187 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through established organic chemistry reactions. The two primary routes involve the reduction of a nitro-substituted precursor or the direct chlorination of anthranilic acid.

General Synthesis Workflow Diagram

The diagram below illustrates a common and efficient workflow for synthesizing amino-chlorobenzoic acids from their corresponding nitro-benzoic acid precursors.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 5-Chloro-2-nitrobenzoic Acid

This protocol details a high-yield synthesis via the catalytic reduction of the nitro group.[1][7]

-

Reagents and Equipment:

-

5-chloro-2-nitrobenzoic acid (20 g, 110 mmol)

-

Active Raney nickel (2 g)

-

Ethanol

-

Hydrogen gas supply

-

Reaction flask equipped with a magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with diatomaceous earth/celite)

-

Rotary evaporator

-

-

Methodology:

-

To a suitable reaction flask, add the active Raney nickel catalyst (2 g).

-

Prepare a solution of 5-chloro-2-nitrobenzoic acid (20 g) in ethanol.

-

Add the ethanol solution of the starting material to the reaction flask.

-

Seal the flask and introduce a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound (typical yield: ~16 g, 96%).[7]

-

Experimental Protocol: Chlorination of Anthranilic Acid

This method synthesizes the target compound by direct electrophilic aromatic substitution on anthranilic acid.[13]

-

Reagents and Equipment:

-

Anthranilic acid (20 g)

-

Sulfuryl chloride (26 g)

-

Absolute ether (350 ml)

-

8% Hydrochloric acid solution

-

Sodium hydroxide solution

-

Concentrated sodium acetate solution

-

Reaction vessel with cooling capabilities

-

-

Methodology:

-

Dissolve sulfuryl chloride (26 g) in absolute ether (350 ml) in a reaction vessel and cool the solution.

-

Slowly add powdered anthranilic acid (20 g) over 10 minutes while maintaining cooling.

-

After the addition is complete, remove the solvent and excess sulfuryl chloride under vacuum.

-

Treat the residue with 150 ml of water and let it stand for several hours.

-

Filter the mixture and wash the solid residue with water.

-

Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.

-

Filter the hot solution to remove undissolved byproducts (primarily 3,5-dichloroanthranilic acid).

-

Partially neutralize the filtrate with a sodium hydroxide solution until a precipitate begins to form.

-

Add concentrated sodium acetate solution to complete the precipitation of the product.

-

Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.[13]

-

Applications in Drug Discovery and Development

This compound is a highly valued building block in the pharmaceutical industry due to its role in constructing more complex molecular architectures with therapeutic potential.[2]

-

Synthesis of APIs: It serves as a key intermediate in the production of various APIs, including disease-modifying antirheumatic drugs (DMARDs).[1][8]

-

Enzyme Inhibitors: Derivatives of amino-chlorobenzoic acids are being explored as potent enzyme inhibitors. For instance, certain derivatives have shown potential as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer applications and have been tested for inhibitory activity against p21-activated kinase 4 (PAK4).[3][4]

-

CNS Drug Intermediates: The compound is a crucial starting material in the synthesis of deuterated internal standards for drugs like Diazepam, which is essential for accurate pharmacokinetic and forensic analysis.[3]

Role as a Versatile Synthetic Building Block

The following diagram illustrates the role of this compound as a central precursor in the synthesis of diverse chemical entities.

Caption: Role of this compound as a synthetic precursor.

Illustrative Kinase Inhibition Signaling Pathway

Derivatives of this compound have been investigated as kinase inhibitors. The diagram below provides a simplified, logical representation of how such a compound could interrupt a cancer-related signaling pathway.

Caption: Logical diagram of a kinase inhibition signaling pathway.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, established synthetic routes, and the diverse biological activities of its derivatives make it a cornerstone for innovation in drug discovery, agrochemical development, and materials science. The comparative data on its isomers further empower researchers to conduct detailed structure-activity relationship studies, paving the way for the rational design of novel molecules with enhanced efficacy and specificity. This guide provides the core technical information required by professionals to effectively utilize this versatile chemical intermediate in their research and development endeavors.

References

- 1. This compound | 635-21-2 [chemicalbook.com]

- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 635-21-2 [m.chemicalbook.com]

- 9. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 11. goldbio.com [goldbio.com]

- 12. 2-Amino-6-chlorobenzoic acid [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-chlorobenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides detailed, generalized experimental protocols for researchers to determine precise solubility data in their specific solvent systems.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property critical in various stages of pharmaceutical development, including synthesis, purification, formulation, and bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an active pharmaceutical ingredient (API) like this compound, understanding its solubility in different solvents is paramount for developing effective drug delivery systems and ensuring consistent manufacturing processes.

Solubility Profile of this compound

This compound is an aromatic amino acid derivative.[1] Its structure, containing both a polar carboxylic acid group and an amino group, alongside a non-polar chlorobenzene ring, results in a varied solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility Description |

| Aqueous | Water | Soluble[1][2][3][4][5][6] |

| Alcohols | Methanol | Slightly Soluble[3][7] |

| Sulfoxides | DMSO | Slightly Soluble[3][7] |

| Polar Organic | General | Soluble in polar organic solvents[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound like this compound.

1. Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.[8][9]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

-

Apparatus:

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained with high precision (e.g., ±0.5 °C).

-

Allow the mixture to equilibrate for a predetermined time (typically 24 to 72 hours). Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be immediately filtered through a syringe filter or centrifuged.

-

Quantitatively analyze the concentration of this compound in the filtered solution using a validated analytical method.

-

2. Analytical Quantification Methods

The choice of analytical technique is dependent on the properties of the solute and the desired sensitivity and accuracy.

-

High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a stable and reproducible HPLC method with a suitable column (e.g., C18), mobile phase, and detector wavelength for this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards to generate a calibration curve by plotting peak area versus concentration.[10]

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to fall within the linear range of the calibration curve. Inject the diluted sample and determine the concentration from the calibration curve.[10]

-

-

UV-Vis Spectrophotometry:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration Curve: Prepare standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.

-

Sample Analysis: Dilute the filtered saturated solution as needed and measure its absorbance. Calculate the concentration using the calibration curve.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry container.

-

Pipette a known volume of the filtered saturated solution into the container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved.[10]

-

The final weight of the container with the residue minus the initial weight gives the mass of the dissolved solute.[10]

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: General workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is sparse, the outlined methodologies provide a robust framework for generating the necessary data to support research and development activities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 4. This compound | 635-21-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 635-21-2 [m.chemicalbook.com]

- 8. Item - 2âAmino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility, Thermodynamic Modeling, and Mixing Properties - figshare - Figshare [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-Amino-5-chlorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-chlorobenzoic acid (CAS No: 635-21-2), a key intermediate in the synthesis of pharmaceuticals and dyes. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.62 | d | 2.9 | H-6 |

| 7.24 | dd | 8.9, 2.9 | H-4 |

| 6.77 | d | 8.9 | H-3 |

| ~5.9 (broad s) | s | - | -NH₂ |

| ~11.5 (broad s) | s | - | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.9 | C=O |

| 152.0 | C-2 |

| 140.0 | C-5 |

| 133.0 | C-6 |

| 115.1 | C-1 |

| 115.0 | C-4 |

| 112.5 | C-3 |

Solvent: DMSO-d₆ (Predicted and literature-based assignments)

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H Stretch (asymmetric and symmetric) |

| 3300 - 2500 | Broad | O-H Stretch (Carboxylic Acid) |

| 1760 - 1690 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600 - 1585 | Medium | C-C Stretch (in-ring, aromatic) |

| 1500 - 1400 | Medium | C-C Stretch (in-ring, aromatic) |

| 1335 - 1250 | Strong | C-N Stretch (aromatic amine) |

| 850 - 550 | Medium | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular ion) |

| 153 | [M-H₂O]⁺ |

| 125 | [M-H₂O-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a Bruker Avance-400 spectrometer, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground this compound was intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[3] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum was recorded on a Bruker IFS 85 FT-IR spectrometer.[4]

-

Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum was ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound was prepared in methanol.

-

Instrumentation: Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: The sample was introduced into the ion source. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: The molecular ion peak was identified, and the fragmentation pattern was analyzed to propose the structure of the major fragments.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Discovery and Synthetic Evolution of 5-Chloroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloroanthranilic acid, a halogenated derivative of anthranilic acid, has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of 5-chloroanthranilic acid. It details the evolution of its preparation, from early chlorination techniques to more refined modern processes. Furthermore, this guide elucidates its critical role as a key intermediate in the pharmaceutical industry, with a particular focus on the development of targeted cancer therapies such as PAK4 inhibitors. Quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways are presented to serve as a valuable resource for professionals in chemical research and drug development.

Introduction

5-Chloroanthranilic acid (2-amino-5-chlorobenzoic acid) is an aromatic organic compound characterized by a benzene ring substituted with a carboxylic acid, an amino group, and a chlorine atom. Its unique trifunctional nature makes it a versatile precursor in organic synthesis, lending itself to a variety of chemical transformations. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group on the benzene ring influences its reactivity and imparts specific properties to its derivatives.

Historically, the development of synthetic routes to 5-chloroanthranilic acid has been closely linked to the broader advancements in aromatic chemistry and the burgeoning dye and pharmaceutical industries of the early 20th century. Today, it is a commercially significant intermediate, indispensable for the production of a range of specialized chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and pigments.

Discovery and Historical Milestones

While pinpointing a single "discovery" event for 5-chloroanthranilic acid is challenging, early investigations into the halogenation of anthranilic acid derivatives laid the groundwork for its synthesis. The late 19th and early 20th centuries saw a surge in the exploration of aromatic compounds, driven by the demand for new dyes and medicinal agents.

One of the earliest detailed accounts of the preparation of 5-chloroanthranilic acid can be found in a 1922 publication in Berichte der deutschen chemischen Gesellschaft. This method involved the direct chlorination of anthranilic acid, a process that has since been refined but remains a fundamental approach. Prior to this, related chloro-aminobenzoic acids were prepared by methods such as the reduction of the corresponding nitro-benzoic acids, as documented in the late 19th century.

The evolution of synthetic methods for 5-chloroanthranilic acid reflects the broader trends in organic synthesis, with a continuous drive towards improved yields, purity, safety, and environmental sustainability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-chloroanthranilic acid is essential for its application in synthesis and process development. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Melting Point | 204-206 °C (decomposes) | |

| Boiling Point | ~250 °C (rough estimate) | |

| pKa | 4.57 ± 0.10 (Predicted) | |

| Solubility | Soluble in water, slightly soluble in DMSO and Methanol. | |

| Appearance | White to light yellow crystalline powder | [2] |

Experimental Protocols for Synthesis

Several synthetic routes to 5-chloroanthranilic acid have been developed and optimized over the years. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Below are detailed protocols for two common and historically significant methods.

Method 1: Chlorination of Anthranilic Acid with Sulfuryl Chloride

This method, based on early 20th-century procedures, remains a widely cited laboratory-scale synthesis.

Reaction Scheme:

Caption: Synthesis of 5-Chloroanthranilic Acid via Chlorination.

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 40.0 g (0.29 mol) of anthranilic acid in 600 mL of diethyl ether.

-

Cool the solution and add a mixture of 52.8 g (0.39 mol) of sulfuryl chloride.

-

After the reaction is complete, evaporate the ether and excess sulfuryl chloride under reduced pressure.

-

Wash the residue with water and filter with suction.

-

Acidify the filtrate with 800 mL of 8% hydrochloric acid and heat at 60°C for 2 hours.

-

Filter the solution again to obtain the solid 5-chloroanthranilic acid.

Method 2: Reduction of 5-Chloro-2-nitrobenzoic Acid

This alternative route is particularly useful when the corresponding nitro compound is readily available.

Reaction Scheme:

References

Key chemical reactions involving 2-Amino-5-chlorobenzoic acid.

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Amino-5-chlorobenzoic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a chlorinated derivative of anthranilic acid, is a pivotal starting material and intermediate in the synthesis of a wide array of biologically active molecules and specialty chemicals. Its trifunctional nature—possessing an amino group, a carboxylic acid, and an aryl chloride—offers remarkable versatility for synthetic transformations. This guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key processes to support advanced research and development.

Synthesis of this compound

The most prevalent and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 5-chloro-2-nitrobenzoic acid. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on Carbon is a clean and efficient method for the reduction of the nitro group to an amine.

Caption: Workflow for the synthesis of this compound.

Table 1: Quantitative Data for Synthesis via Hydrogenation

| Precursor | Catalyst | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-2-nitrobenzoic acid | Raney Nickel | Ethanol | Room Temp. | Overnight | 96% |

| 5-Chloro-2-nitrobenzoic acid derivative | 5% Rhodium/Carbon | THF | Room Temp. | 6 hours | ~69% | |

Experimental Protocol: Hydrogenation using Raney Nickel

-

Preparation: To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney Nickel (2 g).

-

Reaction: Stir the mixture overnight at room temperature under a hydrogen atmosphere.

-

Work-up: Upon reaction completion, filter the solution through Celite or diatomaceous earth to remove the catalyst.

-

Isolation: Evaporate the filtrate under reduced pressure to yield the product as a white solid (16 g, 96% yield).

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily transformed into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification

Esterification can be performed under acidic conditions (Fischer-Speier) or by alkylation in the presence of a base.

-

Fischer-Speier Esterification: This method involves heating the carboxylic acid with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like H₂SO₄. The reaction is reversible, and using the alcohol as the solvent drives the equilibrium toward the ester product.

-

Alkylation: A highly efficient method, particularly for methyl esters, uses a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.

Amide Bond Formation (Amidation)

Amide derivatives are synthesized for biological screening and as key intermediates. The synthesis can proceed through an acyl chloride intermediate or by using modern coupling agents. A direct ammonolysis of the corresponding methyl ester is also an effective industrial method.

Caption: Key reactions of the carboxylic acid group.

Experimental Protocol: Ammonolysis of Methyl 2-Amino-5-chlorobenzoate

-

Preparation: Add methyl 2-amino-5-chlorobenzoate (10g) and 25-28% aqueous ammonia (30g) to an autoclave.

-

Reaction: Heat the sealed autoclave to 100-150°C, raising the pressure to 2-4 MPa. Maintain these conditions for 12 hours.

-

Work-up: After cooling and depressurizing, separate the solvent. Dissolve the resulting crystals in a suitable organic solvent (e.g., dichloromethane or ethanol).

-

Purification: Add activated carbon and stir at 70-80°C for 1 hour. Filter the hot solution to obtain the purified 2-amino-5-chlorobenzamide product upon solvent removal.

Table 2: Quantitative Data for Amide Synthesis

| Starting Material | Reagents | Temp. | Pressure | Time | Yield | Reference |

|---|

| Methyl 2-amino-5-chlorobenzoate | 25-28% NH₃(aq) | 100-150°C | 2-4 MPa | 12 h | 90% | |

Reactions of the Amino Group

The primary amino group is a versatile handle for diazotization-substitution sequences and modern cross-coupling reactions to form new C-N bonds.

Diazotization and Sandmeyer Reaction

A cornerstone of aromatic chemistry, this two-step process allows for the replacement of the amino group with a wide variety of substituents.

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt.

-

Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Caption: Logical workflow for the Sandmeyer reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While the chloro-substituent on this compound would typically be the electrophile, the amino group itself can act as the nucleophile to couple with other aryl halides, providing a route to complex diarylamines. The reaction requires a palladium catalyst, a phosphine ligand, and a base.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Reactions of the Aryl Halide

The chloro group on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing biaryl structures, which are prevalent in many drug candidates. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. For this compound, the chloro group serves as the organohalide partner. The reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Cyclization Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones, which are important scaffolds in drug discovery.

Synthesis of Quinazolinones

Reacting this compound with formamide or other one-carbon sources at high temperatures leads to the formation of 6-chloro-3H-quinazolin-4-one. This scaffold is present in numerous compounds with diverse pharmacological activities.

Caption: Synthesis of 6-chloro-3H-quinazolin-4-one.

This cyclization highlights the utility of the ortho-amino-acid arrangement for building complex heterocyclic frameworks, which are of significant interest in the development of new therapeutic agents.

2-Amino-5-chlorobenzoic Acid: A Synthetic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzoic acid, a chlorinated derivative of anthranilic acid, is a synthetically derived compound with significant applications in the pharmaceutical, agrochemical, and dye industries. This technical guide elucidates the synthetic nature of this compound, presenting its comprehensive physicochemical properties, detailed synthetic protocols, and its role as a key intermediate in the development of targeted therapeutics. Notably, this document explores its application in the synthesis of p21-activated kinase 4 (PAK4) inhibitors, a class of drugs under investigation for cancer therapy, and visualizes the associated signaling pathway.

Compound Identification and Physicochemical Properties

This compound is unequivocally a synthetic compound . Extensive literature reviews and database searches reveal no evidence of its natural occurrence. It is exclusively produced through chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 635-21-2 | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 204-209 °C | |

| Boiling Point | 341.5 °C | |

| Solubility | Soluble in water; slightly soluble in DMSO and methanol. | |

| pKa | 4.57 ± 0.10 (Predicted) | |

| Density | 1.476 g/cm³ |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 6.77 (d, J = 8.9 Hz, 1H), 7.24 (dd, J = 2.9, 8.9 Hz, 1H), 7.62 (d, J = 2.9 Hz, 1H), 8.7 (br, 3H) |

| Mass Spectrometry (EIMS) | m/z 170 (M-H)⁻ |

| Infrared (IR) | Characteristic peaks for N-H, C=O, and C-Cl bonds. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the chlorination of anthranilic acid and the reduction of 5-chloro-2-nitrobenzoic acid being the most common.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is adapted from established methods involving the direct chlorination of anthranilic acid.

Materials:

-

Anthranilic acid (powdered)

-

Sulfuryl chloride (SO₂Cl₂)

-

Absolute ether

-

8% Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Concentrated sodium acetate solution

-

Ethanol

-

Deionized water

Procedure:

-

In a fume hood, to a solution of 26 g of sulfuryl chloride in 350 ml of absolute ether, add 20 g of powdered anthranilic acid over 10 minutes with cooling.

-

Remove the solvent and excess sulfuryl chloride under vacuum.

-

Treat the residue with 150 ml of water and allow the mixture to stand for several hours.

-

Filter the mixture and wash the residue several times with fresh water.

-

Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.

-

Filter the hot solution to remove any undissolved solids (primarily 3,5-dichloroanthranilic acid).

-

Treat the filtrate with sodium hydroxide solution until a precipitate begins to form.

-

Add a concentrated sodium acetate solution to complete the precipitation.

-

Filter the precipitated solid, wash with water, and recrystallize from a mixture of ethanol and water to yield this compound.

Experimental Protocol: Synthesis from 5-chloro-2-nitrobenzoic acid

This method involves the reduction of a nitro group to an amine.

Materials:

-

5-chloro-2-nitrobenzoic acid

-

Ethanol

-

Active Raney nickel

-

Hydrogen gas

-

Diatomaceous earth

Procedure:

-

To a reaction flask, add 2 g of active Raney nickel.

-

Add a solution of 20 g (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Upon completion of the reaction, filter the solution through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to yield the this compound product.

Role in Drug Development: Synthesis of PAK4 Inhibitors

This compound is a crucial starting material for the synthesis of various pharmaceuticals, including a class of anticancer agents known as PAK4 inhibitors.[2] These inhibitors are typically quinazoline derivatives, and the chloro- and amino- functionalities of this compound are essential for the construction of the quinazoline core.

Experimental Workflow: Synthesis of 6-chloroquinazoline PAK4 Inhibitors

The following workflow outlines the general steps for the synthesis of 6-chloroquinazoline-based PAK4 inhibitors, starting from this compound.

Biological Significance: The PAK4 Signaling Pathway

p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, including Cdc42 and Rac1.[2] PAK4, a member of the group II PAKs, is frequently overexpressed in various human cancers and plays a significant role in regulating cell migration, invasion, and proliferation.[2] By inhibiting PAK4, the downstream signaling events that promote cancer progression can be disrupted.

The Ras-Cdc42/Rac1-PAK4 Signaling Pathway

The following diagram illustrates the signaling cascade involving PAK4.

Conclusion

This compound is a valuable synthetic intermediate, not found in nature, that serves as a cornerstone for the synthesis of a diverse range of organic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it enables the construction of complex heterocyclic scaffolds like quinazolines. The development of PAK4 inhibitors from this precursor highlights the importance of such synthetic building blocks in the creation of targeted therapies for diseases such as cancer. The detailed protocols and pathway analyses provided in this guide are intended to support researchers in their efforts to leverage this versatile compound for future drug discovery and development.

References

The Biological Role of 2-Amino-5-chlorobenzoic Acid: A Xenobiotic Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological role of 2-Amino-5-chlorobenzoic acid, focusing on its significance as a xenobiotic metabolite. Primarily recognized as a breakdown product of the pesticide Chlordimeform, this document elucidates its metabolic origins, putative environmental fate, and the analytical methodologies used for its detection and characterization.

Executive Summary

This compound (2A5CBA) is a chlorinated aromatic amine that is not known to be an endogenous metabolite in mammals. Its primary biological relevance stems from its role as a metabolite of the formamidine pesticide, Chlordimeform. The parent compound, Chlordimeform, has been studied for its toxicological effects, which are largely attributed to its metabolites, particularly 4-chloro-o-toluidine. This compound represents a further step in the detoxification and elimination pathway of this xenobiotic. Understanding the formation, biological activity, and environmental degradation of 2A5CBA is crucial for assessing the overall impact of Chlordimeform exposure. This guide details the metabolic pathways, proposed microbial degradation routes, and comprehensive experimental protocols for the analysis of this compound.

Mammalian Metabolism of Chlordimeform

Chlordimeform undergoes a multi-step metabolic process in mammals, primarily in the liver. The initial and most significant step is the hydrolysis of the formamidine group to yield N-formyl-4-chloro-o-toluidine, which is then deformylated to the more toxic metabolite, 4-chloro-o-toluidine. Subsequent metabolic modifications of these intermediates, including oxidation of the methyl group, lead to the formation of this compound, which is then slated for urinary excretion.

The metabolism of Chlordimeform can impact hepatic microsomal drug-metabolizing enzymes. Studies in rats have shown that acute administration can lead to a decrease in cytochrome P-450 content and ethylmorphine metabolism.

Quantitative Data

Specific quantitative data on the concentration of this compound in various tissues following Chlordimeform exposure is limited in publicly available literature. Most toxicological studies focus on the parent compound or the more potent metabolite, 4-chloro-o-toluidine. However, analysis of urinary metabolites is a common strategy for biomonitoring pesticide exposure. The table below is a representative template for how such data would be presented, based on studies of other pesticide metabolites.

Table 1: Representative Table for Urinary Metabolite Concentrations

| Analyte | Matrix | Detection Frequency (%) | Median Concentration (ng/mL) | Creatinine Adjusted Median (µg/g) |

| This compound | Urine | Data not available | Data not available | Data not available |

| Example: 3-Phenoxybenzoic acid | Urine | 66 | 0.3 | 0.35 |

| Example: 2,4-D | Urine | ≥89 | 0.7 | 0.78 |

Microbial Degradation Pathway

The environmental fate of this compound is likely determined by microbial degradation. Based on studies of similar chlorinated aromatic compounds, a putative degradation pathway involves an initial dioxygenase-catalyzed reaction, followed by ring cleavage. The ortho-cleavage pathway is a common route for the breakdown of chlorocatechols, which are likely intermediates.

This pathway ultimately leads to the mineralization of the compound into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. The key initial steps involve dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage.

Experimental Protocols

The analysis of this compound in biological and environmental samples typically involves sophisticated chromatographic and spectrometric techniques. Below are detailed protocols for sample preparation and analysis.

Sample Preparation: QuEChERS Protocol for Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from complex matrices like urine, blood, or tissue homogenates.

Materials:

-

Homogenized biological sample (e.g., 10 mL urine)

-

50 mL centrifuge tubes

-

Acetonitrile (ACN)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl) or Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for pigmented samples

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Hydration: Place 10 g (or 10 mL) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add an appropriate internal standard.

-

Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

-

Cap the tube and vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.

-

Sample for Analysis: The supernatant is now ready for analysis by GC-MS or LC-MS/MS. It may be filtered through a 0.22 µm filter if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the amino and carboxylic acid groups, derivatization is required to make this compound volatile for GC-MS analysis.

Derivatization (Silylation):

-

Take a dried aliquot of the QuEChERS extract.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of pyridine (as a catalyst).

-

Heat the mixture at 70°C for 30 minutes.